molecular formula C10H8O2 B1594121 2-Methylchromone CAS No. 5751-48-4

2-Methylchromone

Cat. No. B1594121
Key on ui cas rn: 5751-48-4
M. Wt: 160.17 g/mol
InChI Key: PXPNSQMWVPLERM-UHFFFAOYSA-N
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Patent
US06051722

Procedure details

In an atmosphere of argon, 19.5 g (107.0 mmols) of 2'-hydroxy-2-(methylsulfinyl)acetophenone, 5.65 g (3.4 equivalent) of acetaldehyde and 5.0 ml (0.05 equivalent) of piperidine were dissolved in 500 ml of toluene, and the mixture obtained was refluxed with heating for 1 hour and 45 minutes. The reaction solution was cooled to room temperature and concentrated under reduced pressure to remove the toluene. The residue thus obtained was dissolved in 300 ml of ethyl acetate and washed twice with 200 ml of water. The organic layer thus formed was dried with anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=4/6) to obtain 14.7 g of 2-methylchromone (yield: 86%; a pale-white pink solid). 1H-NMR Spectrum [δ(ppm)]: 2.39(s, 3H), 6.17(s, 1H), 7.37(m, 2H), 7.64(dt, 1H, J=1.7 Hz, 8.1 Hz), 8.18(dd, 1H, J=1.7 Hz, 8.1 Hz)
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[CH2:9]S(C)=O.[CH:14](=O)[CH3:15].N1CCCCC1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:14][C:15]1[O:1][C:2]2[C:3]([C:8](=[O:13])[CH:9]=1)=[CH:4][CH:5]=[CH:6][CH:7]=2

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(CS(=O)C)=O
Name
Quantity
5.65 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour and 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the toluene
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
washed twice with 200 ml of water
CUSTOM
Type
CUSTOM
Details
The organic layer thus formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=4/6)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=CC=CC=C2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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